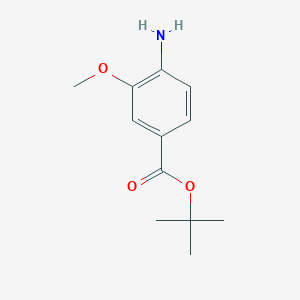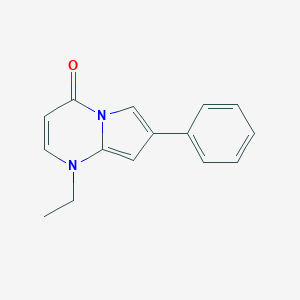
1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one, also known as PEP, is a heterocyclic compound that has attracted attention due to its potential as a pharmacological agent. PEP has been synthesized through various methods, and its mechanism of action has been studied in detail. Its biochemical and physiological effects have been investigated, and its advantages and limitations for lab experiments have been identified.
Wirkmechanismus
1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one is believed to act as a modulator of voltage-gated ion channels, particularly calcium channels. It has been shown to inhibit calcium influx in neurons, which may contribute to its analgesic and anticonvulsant effects. 1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one has also been shown to modulate the release of inflammatory mediators, such as prostaglandins and cytokines, which may contribute to its anti-inflammatory effects.
Biochemische Und Physiologische Effekte
1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one has been shown to have a variety of biochemical and physiological effects, including analgesic, anticonvulsant, anti-inflammatory, and antitumor effects. It has also been shown to modulate neurotransmitter release, including glutamate and GABA, which may contribute to its effects on pain and epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one has several advantages for lab experiments, including its high purity and stability. However, its low solubility in water can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results.
Zukünftige Richtungen
There are several future directions for research on 1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one. One area of investigation is the development of more efficient synthesis methods, particularly those that can be scaled up for commercial production. Another area of investigation is the identification of more specific targets for 1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one, which may lead to the development of more potent and selective pharmacological agents. Finally, the potential of 1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one as an antitumor and antiviral agent warrants further investigation.
Synthesemethoden
1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one has been synthesized through various methods, including the Hantzsch reaction and the Biginelli reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or a primary amine. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea. Both methods have been used to synthesize 1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one with high yields and purity.
Wissenschaftliche Forschungsanwendungen
1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one has been studied for its potential as a pharmacological agent, particularly as an analgesic and anti-inflammatory agent. It has been shown to have activity in animal models of pain and inflammation, and its mechanism of action has been investigated. 1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one has also been studied for its potential as an anticonvulsant, antitumor, and antiviral agent.
Eigenschaften
CAS-Nummer |
112466-13-4 |
|---|---|
Produktname |
1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one |
Molekularformel |
C15H14N2O |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
1-ethyl-7-phenylpyrrolo[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C15H14N2O/c1-2-16-9-8-15(18)17-11-13(10-14(16)17)12-6-4-3-5-7-12/h3-11H,2H2,1H3 |
InChI-Schlüssel |
XPOMIEQGRUAZPP-UHFFFAOYSA-N |
SMILES |
CCN1C=CC(=O)N2C1=CC(=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CCN1C=CC(=O)N2C1=CC(=C2)C3=CC=CC=C3 |
Andere CAS-Nummern |
112466-13-4 |
Synonyme |
1,4-dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one V33 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



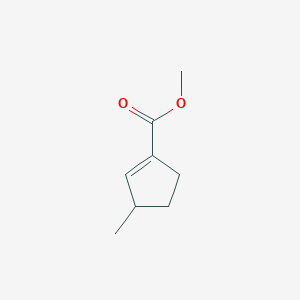
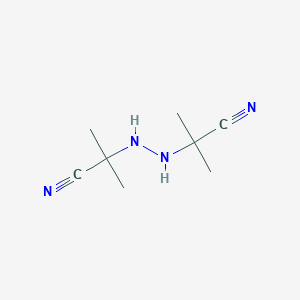
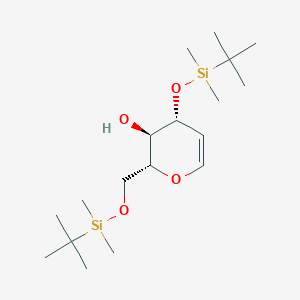
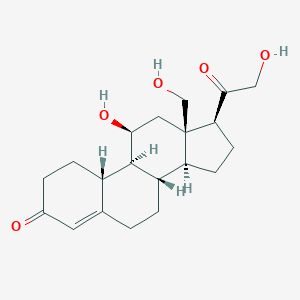
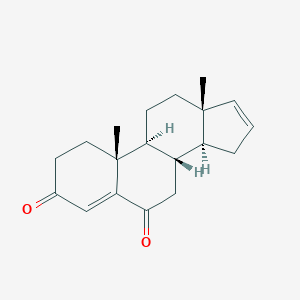
![4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol](/img/structure/B39202.png)
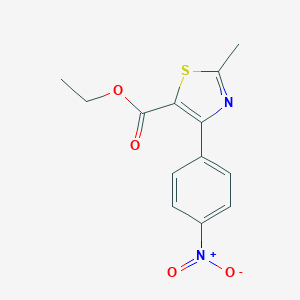
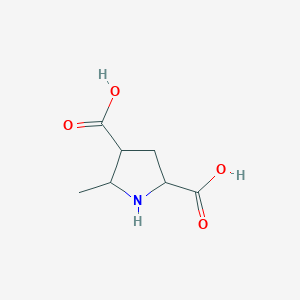

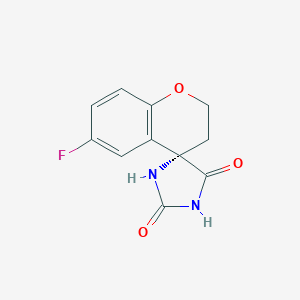
![3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid](/img/structure/B39212.png)
